molecular formula C29H34N4O4S2 B11619641 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide

Cat. No.: B11619641
M. Wt: 566.7 g/mol
InChI Key: WECLQLQFDPKSDP-HYOGKJQXSA-N
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Description

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide, with the chemical formula C14H15NO2S, is a complex organic compound. It belongs to the class of benzenesulfonamides and exhibits interesting pharmacological properties .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 4-methylbenzenesulfonyl chloride with 4-methyl-N-phenyl-1,3-diaminopropane in the presence of a base. The resulting intermediate undergoes cyclization to form the imidazolidinone ring. The final step involves the addition of a pyrrolidine group to the imidazolidinone moiety .

Industrial Production: While no specific industrial production methods are widely documented, research laboratories typically synthesize this compound using the aforementioned synthetic routes.

Chemical Reactions Analysis

Reactivity: 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfonamide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or imidazolidinone nitrogen atoms.

Common Reagents and Conditions:

    Sulfonyl Chlorides: Used for the initial sulfonylation step.

    Base: Facilitates the cyclization reaction.

    Hydride Reducing Agents: Employed for reduction reactions.

Major Products: The major products depend on the specific reaction conditions. For example, reduction of the sulfonyl group yields the corresponding sulfonamide, while oxidation may lead to sulfoxides or sulfones.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug development.

    Chemistry: Researchers study its reactivity and use it as a model compound.

    Biology: It could be investigated for potential biological effects.

Mechanism of Action

The precise mechanism by which 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C29H34N4O4S2

Molecular Weight

566.7 g/mol

IUPAC Name

(NZ)-4-methyl-N-[1-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]-2-pyrrolidin-1-ylethylidene]benzenesulfonamide

InChI

InChI=1S/C29H34N4O4S2/c1-23-10-14-26(15-11-23)38(34,35)30-28(22-31-18-6-7-19-31)32-20-21-33(29(32)25-8-4-3-5-9-25)39(36,37)27-16-12-24(2)13-17-27/h3-5,8-17,29H,6-7,18-22H2,1-2H3/b30-28-

InChI Key

WECLQLQFDPKSDP-HYOGKJQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CN2CCCC2)\N3CCN(C3C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCC2)N3CCN(C3C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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